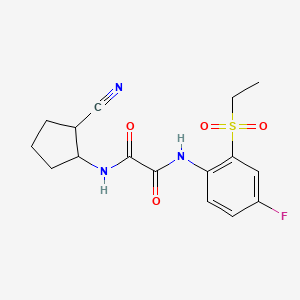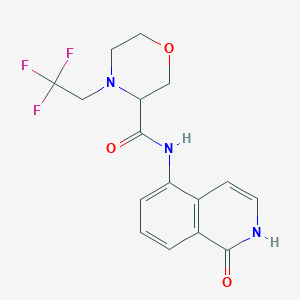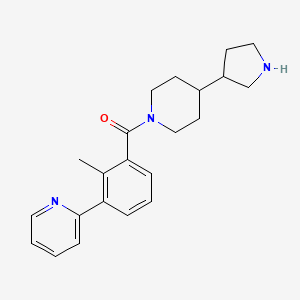![molecular formula C16H18F2N2O2 B7450583 N-[4-(4,4-difluoro-2-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B7450583.png)
N-[4-(4,4-difluoro-2-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4,4-difluoro-2-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a piperidine ring substituted with difluoro and methyl groups, a phenyl ring, and a prop-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4,4-difluoro-2-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from appropriate precursors
Coupling with Phenyl Ring: The piperidine derivative is then coupled with a phenyl ring through a carbonylation reaction, forming the intermediate compound.
Formation of Prop-2-enamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4,4-difluoro-2-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[4-(4,4-difluoro-2-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[4-(4,4-difluoro-2-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- **N-[4-(4,4-difluoro-2-methylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide
- 4,4-Difluoro-1-methylpiperidine
Uniqueness
N-[4-(4,4-difluoro-2-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide is unique due to its specific structural features, such as the presence of both difluoro and methyl groups on the piperidine ring, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
N-[4-(4,4-difluoro-2-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O2/c1-3-14(21)19-13-6-4-12(5-7-13)15(22)20-9-8-16(17,18)10-11(20)2/h3-7,11H,1,8-10H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAKNEFJZFQOCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)C2=CC=C(C=C2)NC(=O)C=C)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-fluoro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)prop-2-enamide](/img/structure/B7450503.png)
![N-(2-{[1-(2,2,2-trifluoroethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450507.png)

![1-[[4-(2-Fluorophenyl)piperidin-1-yl]methyl]cyclobutane-1-carbonitrile](/img/structure/B7450520.png)
![[6-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-6-azaspiro[2.5]octan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7450526.png)
![N-ethyl-N-({[(2,4,6-trimethylphenyl)methyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B7450540.png)
![N-[1-[1-(1-methylpyrazole-3-carbonyl)piperidin-4-yl]ethyl]quinoline-7-carboxamide](/img/structure/B7450549.png)

![2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[(2S,4R)-2-(1H-imidazol-2-yl)-4-methoxypyrrolidin-1-yl]ethanone](/img/structure/B7450569.png)
![2-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-N-(2-propan-2-yloxan-3-yl)pyrimidine-2,4-diamine](/img/structure/B7450586.png)
![4-methyl-N-[(1-methylsulfonylcyclopropyl)methyl]-2-(1,2,4-triazol-1-yl)cyclohexan-1-amine](/img/structure/B7450592.png)
![4-hydroxy-2-(hydroxymethyl)-2-methyl-N-([1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7450599.png)
![tert-butyl 3-{[2-(N-methylprop-2-enamido)acetamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B7450605.png)

